molecular formula C24H23F2N5O3 B10797826 4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethyl]morpholine

4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethyl]morpholine

Cat. No.: B10797826
M. Wt: 467.5 g/mol
InChI Key: NLNZVWQRJHUCOA-UHFFFAOYSA-N
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Description

OSM-S-419 is a compound that belongs to the Open Source Malaria (OSM) project, which aims to develop new antimalarial drugs through open-source collaboration. This compound is part of the aminothienopyrimidine series, which has shown promising activity against the malaria parasite Plasmodium falciparum.

Preparation Methods

The synthesis of OSM-S-419 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C

Chemical Reactions Analysis

OSM-S-419 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

OSM-S-419 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. These compounds share a similar scaffold but differ in their substituents and activity profiles . OSM-S-419 is unique due to its specific substitution pattern, which contributes to its distinct activity against Plasmodium falciparum. Other similar compounds include triazolopyrazines and pyrazoloamides, which also target the ATPase PfATP4 in malaria parasites .

Properties

Molecular Formula

C24H23F2N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

4-[2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethyl]morpholine

InChI

InChI=1S/C24H23F2N5O3/c25-24(26)34-19-8-6-18(7-9-19)23-29-28-21-14-27-15-22(31(21)23)33-16-20(17-4-2-1-3-5-17)30-10-12-32-13-11-30/h1-9,14-15,20,24H,10-13,16H2

InChI Key

NLNZVWQRJHUCOA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)C5=CC=CC=C5

Origin of Product

United States

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